S.2-846

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

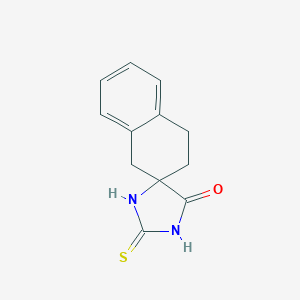

7,8-Benzo-1,3-diazaspiro(45)decane-4-one-2-thione is a complex organic compound characterized by its unique spirocyclic structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione typically involves multi-step organic reactions. One common method includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and involves highly regioselective C-C coupling and spiro scaffold steps .

Industrial Production Methods

While specific industrial production methods for 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Photonic Applications

1. Organic Light Emitting Diodes (OLEDs)

S.2-846 has been investigated for its use in OLED technology due to its high quantum yield and solid-state luminescence properties. The compound's ability to emit blue light makes it a suitable candidate for blue OLED materials. Research indicates that compounds similar to this compound exhibit significant internal quantum efficiencies, making them viable for high-performance OLED devices .

| Property | Value |

|---|---|

| Emission Color | Blue |

| Quantum Yield | High |

| Application | OLEDs |

Case Study:

A study on carbazole derivatives, including this compound, demonstrated that these compounds could achieve internal quantum efficiencies close to 100% in OLED applications. The introduction of electron acceptor groups significantly enhanced the photophysical properties, leading to improved performance in optoelectronic devices .

Catalytic Applications

2. Electrocatalysis

this compound has potential applications in electrocatalysis, particularly in the electrochemical reduction of nitrates to ammonia, an important reaction in environmental chemistry. Perovskite oxides have been highlighted as effective catalysts for this process, and this compound could serve as a valuable component in developing more efficient catalytic systems .

| Reaction | Catalyst Type | Efficiency |

|---|---|---|

| Nitrate Reduction to Ammonia | Perovskite Oxides | High |

Case Study:

Recent advancements in the use of perovskite oxides for nitrate reduction have shown that modifying these materials with organoboron compounds like this compound can enhance their catalytic efficacy due to improved electronic properties and stability under reaction conditions .

Material Science Applications

3. Smart Materials

this compound is also being explored for its role in smart materials that respond to environmental stimuli such as light and temperature changes. The tunable electronic properties of organoboron compounds allow them to be integrated into materials that can change their physical properties upon exposure to specific stimuli.

| Material Type | Stimulus | Response Type |

|---|---|---|

| Smart Polymers | Light | Color Change |

| Thermoresponsive Materials | Temperature | Shape Change |

Case Study:

Research into smart multi-responsive materials has indicated that incorporating compounds like this compound can lead to significant improvements in responsiveness and functionality, making them suitable for applications in sensors and actuators .

Mecanismo De Acción

The mechanism of action of 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, this compound can block the activation of the necroptosis pathway, showing therapeutic potential in various inflammatory diseases .

Comparación Con Compuestos Similares

Similar Compounds

7,8-Benzo-1,3-diazaspiro(4.5)decane-2,4-dione: This compound shares a similar spirocyclic structure but differs in its functional groups.

2,8-Diazaspiro(4.5)decan-1-one:

Uniqueness

7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione is unique due to its specific functional groups and the resulting chemical properties. Its ability to inhibit RIPK1 distinguishes it from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

Propiedades

Número CAS |

108651-08-7 |

|---|---|

Fórmula molecular |

C12H12N2OS |

Peso molecular |

232.3 g/mol |

Nombre IUPAC |

2'-sulfanylidenespiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-4'-one |

InChI |

InChI=1S/C12H12N2OS/c15-10-12(14-11(16)13-10)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,13,14,15,16) |

Clave InChI |

YXXPIDQOBPJEDR-UHFFFAOYSA-N |

SMILES |

C1CC2(CC3=CC=CC=C31)C(=O)NC(=S)N2 |

SMILES canónico |

C1CC2(CC3=CC=CC=C31)C(=O)NC(=S)N2 |

Sinónimos |

2'-Thioxospiro[tetralin-2,4'-imidazolidin]-5'-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.